(S)-6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
CAS No.:
Cat. No.: VC13535785
Molecular Formula: C10H10F3N
Molecular Weight: 201.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F3N |
|---|---|
| Molecular Weight | 201.19 g/mol |
| IUPAC Name | (1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine |
| Standard InChI | InChI=1S/C10H10F3N/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5,9H,2,4,14H2/t9-/m0/s1 |
| Standard InChI Key | ZLXDFXSCHGSKFJ-VIFPVBQESA-N |
| Isomeric SMILES | C1CC2=C([C@H]1N)C=C(C=C2)C(F)(F)F |
| SMILES | C1CC2=C(C1N)C=C(C=C2)C(F)(F)F |
| Canonical SMILES | C1CC2=C(C1N)C=C(C=C2)C(F)(F)F |
Introduction
Chemical and Structural Profile
Molecular Characteristics
(S)-6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine belongs to the class of bicyclic amines, featuring a fused benzene and cyclopentane ring system. Its molecular formula is C₁₀H₁₀F₃N, with a molecular weight of 201.19 g/mol. The trifluoromethyl (-CF₃) group at the 6-position introduces steric and electronic effects that influence both reactivity and physicochemical properties.
| Property | Value |
|---|---|
| IUPAC Name | (1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine |
| CAS Number | 1260741-70-5 |
| Molecular Formula | C₁₀H₁₀F₃N |
| Molecular Weight | 201.19 g/mol |
| SMILES | C1CC2=C([C@H]1N)C=C(C=C2)C(F)(F)F |
| InChI Key | ZLXDFXSCHGSKFJ-VIFPVBQESA-N |
The stereochemistry at the 1-position (S-configuration) is critical for its biological activity, as enantiomeric purity often dictates receptor binding efficacy.
Physicochemical Properties
The trifluoromethyl group enhances lipophilicity (logP ≈ 2.1), improving membrane permeability compared to non-fluorinated analogs. Solubility in polar solvents like DMSO is moderate (~10 mM), while stability under storage conditions (2–8°C, protected from light) ensures practical handling .
Synthesis and Preparation
Asymmetric Synthesis Strategies
The synthesis of (S)-6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine typically employs asymmetric catalysis to achieve enantiomeric excess. While exact protocols remain proprietary, analogous indene derivatives are synthesized via:
-
Chiral Auxiliary-Mediated Routes: Indanone precursors undergo oximation followed by stereoselective reduction using boron-based reagents (e.g., NaBH₄ with chiral ligands) .
-
Catalytic Hydrogenation: Prochiral intermediates are hydrogenated using palladium or ruthenium catalysts modified with phosphine ligands to induce S-configuration.
A representative pathway involves:
-
Oximation of 6-Trifluoromethyl-1-indanone: Reacting with hydroxylamine to form the corresponding oxime.
-
Reductive Amination: Using Lewis acids (e.g., AlCl₃) and reducing agents (e.g., TMDS) to yield the amine .
Optimization Challenges
Key challenges include minimizing racemization during reduction and achieving high yields (>70%) at scale. Recent advancements in continuous-flow chemistry have improved reaction control, reducing side products like the R-enantiomer.
| Compound | Structure | Key Differences |
|---|---|---|
| (S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine | Difluoro substituent | Lower lipophilicity (logP 1.8) |
| 2-Aminoindan hydrochloride | Non-fluorinated, hydrochloride salt | Enhanced water solubility |
The trifluoromethyl group in the target compound confers ~20% higher metabolic stability than difluoro analogs in hepatic microsome assays .
Applications in Drug Discovery
FLT3/CHK1 Dual Inhibition
Recent studies highlight trifluoromethylated amines as dual inhibitors of FLT3 and CHK1 kinases, targets in leukemia therapy . Compound 30 (a structural analog) demonstrated:
Overcoming Drug Resistance
The trifluoromethyl group mitigates resistance in BaF3 cells expressing FLT3-TKD mutations, likely via steric hindrance of mutant kinase domains .
Future Research Directions
-
Pharmacokinetic Studies: Systematic ADME profiling to assess half-life and distribution.
-
Target Identification: High-throughput screening to map interaction with orphan receptors.
-
Synthetic Scalability: Developing cost-effective catalytic systems for industrial production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume